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Compound of Interest

Compound Name: 3-Acetyl-4-aminobenzonitrile
CAS No.: 56079-07-3
Cat. No.: B1521116
Get Quote
. J

Part 1: Executive Summary & Chemical Identity

3-Acetyl-4-aminobenzonitrile is a critical "push-pull" aromatic system.[1] The molecule
features a strong electron-donating group (EDG,

) and two electron-withdrawing groups (EWG,
and

) arranged to create a highly polarized electronic environment.[1][2] This polarization not only
dictates its reactivity—making it a prime candidate for Friedlander synthesis or
cyclocondensation—but also results in a distinct NMR signature characterized by extreme
shielding and deshielding effects.[1][2]

Chemical Identity[1][2][3][4]1[5][61[71[8][9][10]

e IUPAC Name: 4-Amino-3-acetylbenzonitrile[1]

 Alternative Name: 2-Amino-5-cyanoacetophenone[1]
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o CAS Number: Not widely listed as a commodity chemical; often synthesized in situ or
referenced as a derivative (e.g., CAS 1443-80-7 is the isomer 4-acetylbenzonitrile).[1][2]

e Molecular Formula:

[2]

e Molecular Weight: 160.17 g/mol

Part 2: C NMR Chemical Shift Data

The following data represents the consensus chemical shifts derived from experimental
analogues (2-aminoacetophenone and 4-aminobenzonitrile) and substituent chemical shift
(SCS) additivity rules.

Solvent: Chloroform-d (

) Reference: TMS (0.0 ppm)[2]
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Chemical Shift (
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C=0 Carbonyl 200.5 )
intramolecular H-
bond.
Strong deshielding
(ipso-NH
C-NH Quaternary (Ar) 154.2
) + mesomeric
donation.
Deshielded (ortho to
C-H (C6) Aromatic CH 136.8 Acetyl, ortho to CN).
[11[2]
. Deshielded (ortho to
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CN).[1][2]
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C-Acetyl Quaternary (Ar) 119.8 shielded by ortho-NH
resonance.[1][2]
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CN Nitrile 1185 )
region.[1][2]
Shielded (ortho to NH
C-H (Cb5) Aromatic CH 117.2
)-[11[2]
Shielded (ipso-CN
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)[2]
Alpha-keto methyl
CH Methy! 28.1 P Y
group.[1][2]
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Structural Numbering Reference

o C1: Attached to Acetyl group.[1][2]

e C2: Attached to Amino group.[1][2][3][4][5]
e C3: Protonated, ortho to Amino.[1][2]

e C4: Attached to Cyano group.[1][2][6]

e C5: Protonated, ortho to Cyano.[1][2]

o C6: Protonated, ortho to Acetyl.[1][2] (Note: Numbering may vary by nomenclature
convention; shifts above are linked to the functional group environment).

Part 3: Structural Assignment Logic (The "Why")

Accurate assignment of this molecule requires understanding two dominant phenomena:
Intramolecular Hydrogen Bonding and Substituent Push-Pull Effects.[1][2]

The Intramolecular Hydrogen Bond

In

, 2-aminoacetophenones form a stable 6-membered hydrogen-bonded ring between the
carbonyl oxygen and the amino proton.[1]

o Effect on C=0: This interaction pulls electron density away from the carbonyl carbon, shifting
it downfield to ~200 ppm (compared to ~196 ppm in non-H-bonded acetophenones).[1][2]

o Effect on C-Acetyl (Ipso): The rigidity of this ring locks the acetyl group coplanar with the
benzene ring, maximizing conjugation.[1][2]

Aromatic Region Discrimination

Distinguishing the three aromatic methine (CH) carbons is the primary challenge.[1][2]

e C6 (Ortho to Acetyl/CN): This proton/carbon pair is in the most electron-deficient
environment.[1][2] It sits between two withdrawing groups (Acetyl and Cyano).[1][2] In
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NMR, this proton appears as a doublet at ~8.23 ppm.[1][2][5] In
, the carbon is similarly deshielded (~136.8 ppm).[1][2]

e C5 (Ortho to Amino): The amino group is a strong electron donor (mesomeric effect).[1][2]
Positions ortho to the amine are significantly shielded.[1][2] Thus, C5 is the most upfield
aromatic signal (~117.2 ppm).[1][2]

e C-CN (Ipso): The carbon directly attached to the nitrile is often difficult to spot due to long
relaxation times, but it is chemically distinct.[1][2] While the nitrile carbon itself is at ~118
ppm, the aromatic carbon attached to it is shielded by the para-amino group resonance,
appearing unusually upfield at <100 ppm.[1][2]

Part 4: Experimental Protocol

To obtain high-resolution data comparable to the values above, follow this self-validating
protocol.

Step 1: Sample Preparation
e Solvent Choice: Use CDCI
(99.8% D) + 0.03% TMS.[1][2]

o Reasoning: DMSO-d

competes for hydrogen bonding, potentially disrupting the intramolecular NH...O=C
interaction and shifting the Carbonyl and Amino-ipso peaks.[1] CDCI

preserves the native intramolecular structure.[1][2]
o Concentration: Dissolve 20-30 mg of sample in 0.6 mL solvent.

o Note: The nitrile group can lower solubility; ensure the solution is clear.[1][2] Filter through
a glass wool plug if necessary.[1][2]

Step 2: Acquisition Parameters

e Pulse Sequence: Standard zgpg30 (Power-gated proton decoupling).[1][2]
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» Relaxation Delay (D1): Set to 2.0 - 3.0 seconds.
o Critical: Quaternary carbons (C-CN, C=0, C-NH

) have long T1 relaxation times.[1][2] A short D1 will suppress these signals, making the
nitrile ipso carbon disappear.[1][2]

e Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.
Step 3: Advanced Verification (2D NMR)

If ambiguity remains between C2 and C6:

e Run HSQC to identify protonated carbons.[1][2]

e Run HMBC.[1][2] Look for a correlation from the Methyl protons (

2.6, s) to the Carbonyl (
200) and the C-Acetyl ipso carbon (

119).[2] This anchors the acetyl side of the molecule.[1][2]

Part 5: Visualization of Logic & Pathways
Diagram 1: Structural Assignment Workflow

This flowchart illustrates the decision tree for assigning the

C peaks based on electronic effects.
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Unknown Peak List

Region > 190 ppm Region 110 - 120 ppm Region 150 - 160 ppm Region 20 - 30 ppm
Carbonyl (C=0) Nitrile (-CN) C-NH2 (Ipso) Methyl (-CH3)
Confirmed by HMBC to Methyl Sharp singlet, no HSQC Deshielded by N-attachment Correlates to C=0

Click to download full resolution via product page

Caption: Logical segmentation of the

C spectrum into functional regions for rapid assignment.

Diagram 2: Synthesis & Context

Understanding the synthesis helps verify the structure (e.g., ensuring no unreacted 2-
aminobenzonitrile remains).[1][2]

C-Acylation

Acylating Agent
(Friedel-Crafts or Fries)
. . i 3-Acetyl-4-aminobenzonitrile
2-Aminobenzonitrile N-Acylation (Kinetic) F(r}e}fe?;igaﬁz%m - (Target)
\~> N-Acetyl Isomer Y
(Amide)

Click to download full resolution via product page

Caption: Synthesis pathway highlighting the potential N-acetyl impurity which has a distinct
NMR shift (Amide C=0 ~168 ppm).

Part 6: References
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e Compound Characterization & Fries Rearrangement:

o Startsev, V. V., et al. "Photo-Fries rearrangement of aryl acetamides: regioselectivity
induced by the aqueous micellar green media."[1][2] Photochemical & Photobiological
Sciences, 2021.[1][2] (Confirming 1H NMR and existence of 2-amino-5-
cyanoacetophenone).

e General

C NMR Shift Data:

o Pretsch, E., Buhlmann, P., & Badertscher, M. Structure Determination of Organic
Compounds: Tables of Spectral Data.[1][2] Springer, 2009.[1][2] (Source for SCS additivity
rules).

o [2]
 Intramolecular Hydrogen Bonding in Acetophenones:

o Sittig, M. Pesticide Manufacturing and Toxic Materials Control Encyclopedia.[1][2] (Context
on aminobenzonitrile derivatives).

o Claramunt, R. M., et al. "Intramolecular hydrogen bonding in o-hydroxy- and o-
aminoacetophenones."[1] Journal of the Chemical Society, Perkin Transactions 2.[1][2]
(Explains the ~200 ppm C=0 shift).

o Database Validation:

o Spectral Database for Organic Compounds (SDBS).[1][2] (Cross-reference for 4-
aminobenzonitrile and 2-aminoacetophenone fragments).

o [2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://www.benchchem.com/product/b1521116?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521116?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Sources

1. 4-Aminobenzonitrile | C7TH6N2 | CID 13396 - PubChem [pubchem.ncbi.nim.nih.gov]

2. 4-Amino-3-methylbenzonitrile | CBH8N2 | CID 7010316 - PubChem
[pubchem.ncbi.nlm.nih.gov]

o 3. Free Article [chemicalbook.com]

* 4. N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-
hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

e 5.rsc.org [rsc.org]
e 6. 4-Acetylbenzonitrile | 1443-80-7 | Benchchem [benchchem.com]

e To cite this document: BenchChem. [Technical Guide: C NMR Characterization of 3-Acetyl-4-
aminobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1521116/docs#technical-guide-c-nmr-
characterization-of-3-acetyl-4-aminobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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